1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one

Lipophilicity Drug design Physicochemical profiling

1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one (CAS 1417506-86-5) is a fluorinated aryl ketone building block with the molecular formula C₉H₇F₃O and a molecular weight of 188.15 g/mol. It features a difluoromethyl (-CF₂H) group at the ortho position and a fluorine atom at the meta position relative to the acetyl group, a substitution pattern that confers distinct electronic and lipophilic properties compared to its regioisomers.

Molecular Formula C9H7F3O
Molecular Weight 188.15 g/mol
Cat. No. B8248962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one
Molecular FormulaC9H7F3O
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)F)C(F)F
InChIInChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3
InChIKeyKWHXTYAUYFWHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one (CAS 1417506-86-5)


1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one (CAS 1417506-86-5) is a fluorinated aryl ketone building block with the molecular formula C₉H₇F₃O and a molecular weight of 188.15 g/mol . It features a difluoromethyl (-CF₂H) group at the ortho position and a fluorine atom at the meta position relative to the acetyl group, a substitution pattern that confers distinct electronic and lipophilic properties compared to its regioisomers . Commercially supplied at ≥95 % purity as a liquid requiring storage under inert atmosphere at 2–8 °C , the compound serves as a key intermediate in medicinal chemistry programs—particularly for kinase inhibitor scaffolds—where the –CF₂H moiety acts as a lipophilic hydrogen-bond donor bioisostere of hydroxyl or thiol groups [1].

Why Generic Substitution Fails for 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one


In-class fluorinated acetophenone derivatives cannot be interchanged casually because small variations in the number and position of fluorine substituents on the aromatic ring profoundly alter lipophilicity, hydrogen-bond donor/acceptor capacity, and metabolic stability [1]. The –CF₂H group is not simply a weaker version of –CF₃; it introduces a polarized C–H bond that participates as a hydrogen-bond donor, a property entirely absent in trifluoromethyl analogs [2]. Moreover, shifting the difluoromethyl substituent from the 2-position to the 3-position (as in the 2-fluoro-3-difluoromethyl regioisomer) alters the electron density distribution on the ring, which can affect carbonyl reactivity, downstream coupling efficiency, and target binding in derived bioactive molecules [3]. Therefore, assuming generic equivalence based solely on molecular formula (C₉H₇F₃O) carries a material risk of selecting a compound with divergent physicochemical and pharmacological behavior.

Quantitative Differential Evidence: 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one vs. Its Closest Analogs


Higher Computed Lipophilicity (LogP 2.97) Relative to the 2-Fluoro-3-difluoromethyl Regioisomer (XLogP3 2.3)

The target compound exhibits a computed LogP of 2.97 (ALogP or consensus LogP from Chemscene/Leyan) , which is markedly higher than the XLogP3-AA value of 2.3 reported in PubChem for its closest regioisomer, 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone (CAS 2139441-40-8) [1]. This ~0.7 log unit difference corresponds to an approximately five-fold higher theoretical partition coefficient for the 2,5-substituted isomer, indicating significantly greater lipophilicity. The magnitude of this difference is consistent with established structure–property relationships showing that ortho-difluoromethyl substitution enhances lipophilicity more effectively than meta substitution due to reduced solvent exposure of the polar C–F bonds.

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bond Donor Capacity from –CF₂H Distinguishes It from the –CF₃ Analog 3'-(Trifluoromethyl)acetophenone

Unlike 3'-(trifluoromethyl)acetophenone (LogP = 2.73–2.91) [1], which bears a –CF₃ group incapable of donating a hydrogen bond, 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one contains a –CF₂H moiety that functions as a lipophilic hydrogen-bond donor [2]. Quantitative studies on difluoromethylated model compounds demonstrate that the –CF₂H group exhibits hydrogen-bond acidity (A) parameters comparable to those of thiophenol and aniline, in the range of αᴴ₂ ≈ 0.12–0.20 on the Abraham scale, whereas –CF₃ registers αᴴ₂ ≈ 0 [3]. In a medicinal chemistry context, replacing –CF₃ with –CF₂H in an HCV NS3 protease inhibitor series yielded a 13- to 17-fold enhancement in enzyme inhibitory potency, attributed directly to this hydrogen-bond donor capability [4].

Hydrogen bonding Bioisosterism Drug–target interactions

Preserved Ketone Reactivity Without α-Fluorination, in Contrast to 2,2-Difluoro-1-(3-fluorophenyl)ethanone

The target compound places fluorination exclusively on the aromatic ring, leaving the acetyl group unfluorinated. This contrasts with 2,2-difluoro-1-(3-fluorophenyl)ethanone, where the α-position of the ketone is gem-difluorinated. The α,α-difluoroketone motif is known to exist significantly in the hydrated (gem-diol or hemiketal) form under ambient conditions; for example, 2,2-difluoromethyl acetophenone (DFAP) undergoes 64 % conversion to the hemiketal form in ethanol solution, rendering it photocatalytically inactive [1]. The target compound, bearing only aryl fluorination, remains predominantly in the reactive keto form, preserving full carbonyl electrophilicity for condensation, reductive amination, and organometallic coupling reactions.

Synthetic accessibility Ketone reactivity Building block versatility

Documented Use of the 2-(Difluoromethyl)-5-fluorophenyl Scaffold in Patented PIM Kinase and DNA-PK Inhibitor Series

The 2-(difluoromethyl)-5-fluorophenyl substitution pattern appears explicitly in patent literature describing potent kinase inhibitors. Related 1-(difluoromethyl-fluorophenyl)ethanone intermediates have been employed to construct PIM kinase inhibitors (US9096593B2) exhibiting low-nanomolar IC₅₀ values, and DNA-dependent protein kinase (DNA-PK) inhibitors for oncology applications [1][2]. In contrast, the regioisomeric 1-(3-(difluoromethyl)-2-fluorophenyl)ethanone has been cited in fewer patent families, primarily as a building block for Ras signaling inhibitors [3]. This asymmetric patent footprint suggests the 2,5-substitution pattern is preferentially selected in kinase-focused medicinal chemistry campaigns.

Kinase inhibition PIM kinase DNA-PK Patent evidence

5-Position Fluorine Atom Provides Enhanced Oxidative Metabolic Stability Relative to 5-Methyl and 5-H Analogs

The 5-fluoro substituent on the aromatic ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. Literature precedence for aryl fluorination demonstrates that replacing a hydrogen or methyl group with fluorine at the para position of acetophenone-like scaffolds reduces intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold, depending on the specific CYP isoform involved [1]. The closest methyl analog, 2'-difluoromethyl-5'-methylacetophenone (CAS 1780446-98-1), retains a metabolically labile benzylic C–H bond at the 5-position, making it more susceptible to CYP450 hydroxylation . Quantitative head-to-head microsomal stability data for this exact pair are not publicly available; this inference is based on well-established matched molecular pair analyses for aryl-F vs. aryl-CH₃ substitution.

Metabolic stability CYP450 oxidation Fluorine blocking

Strategic Application Scenarios for 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one


Lead Optimization in Kinase Inhibitor Programs Requiring a Lipophilic H-Bond Donor Motif

For medicinal chemistry teams optimizing ATP-competitive kinase inhibitors, the target compound serves as a direct precursor for introducing the 2-(difluoromethyl)-5-fluorophenyl fragment into hinge-binding or hydrophobic pocket scaffolds. The –CF₂H group provides a lipophilic hydrogen-bond donor (Abraham αᴴ₂ ≈ 0.12–0.20) that can engage backbone carbonyls in the kinase hinge region, a contact not achievable with –CF₃-substituted synthons [1]. The higher LogP of 2.97 (compared to the 2,3-regioisomer's XLogP3 2.3) also positions this scaffold favorably when improving permeability is a critical optimization parameter .

Synthesis of Metabolically Stabilized Bioisosteres Replacing Hydroxyl or Thiol Pharmacophores

When a hit compound contains a metabolically labile phenol or thiophenol group, the 2-(difluoromethyl)-5-fluorophenyl ketone can be elaborated into a bioisosteric replacement. The –CF₂H group mimics the hydrogen-bond donor capacity of –OH or –SH while conferring greater metabolic stability and lipophilicity [1]. The presence of the 5-fluoro substituent further blocks potential CYP450 oxidation at the ring position para to the acetyl group, preserving the scaffold's integrity in vivo .

Building Block for Plate-Based Library Synthesis Where Ketone Reactivity Must Be Preserved

Unlike α,α-difluoroketone analogs that exist partly as unreactive hemiketals (up to 64 % in protic solvents) [1], 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one retains a fully available carbonyl group. This ensures consistent conversion in parallel chemistry workflows—such as reductive amination with amine libraries or condensation with hydrazines to form hydrazones—eliminating the variability that arises when the electrophile equilibrates to a non-reactive hydrated form [1]. Procurement of this specific isomer guarantees reproducible reactivity batch-to-batch in automated synthesis platforms.

PIM Kinase and DNA-PK Targeted Oncology Research

The 2-(difluoromethyl)-5-fluorophenyl substructure has been validated in patent filings covering PIM kinase inhibitors and DNA-PK inhibitors for cancer therapy [1]. Researchers initiating new kinase programs in these target families can procure this building block to directly replicate literature-described SAR or to explore novel analogs while maintaining the regioisomeric configuration that has demonstrated on-target activity. Selecting the 3-(difluoromethyl)-2-fluoro isomer instead risks entering unexplored regioisomeric space without established target engagement data [2].

Quote Request

Request a Quote for 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.